molecular formula C14H18ClNO4 B2977042 5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide CAS No. 1351607-38-9

5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide

Cat. No. B2977042
CAS RN: 1351607-38-9
M. Wt: 299.75
InChI Key: RRBQEAZMFURPKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving “5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide” would depend on the conditions and reagents used. Unfortunately, specific chemical reactions involving this compound are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, specific physical and chemical properties for “5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide” are not available in the searched resources .

Scientific Research Applications

Anti-Inflammatory Activities

The pharmacological screening of derivatives derived from 5-chloro-N-(4-(cinnamoyl)phenyl)-2-methoxybenzamides revealed promising anti-inflammatory properties . These compounds demonstrated reduced toxicity and good anti-inflammatory activities. Further investigation into their mechanisms of action and potential therapeutic applications is warranted.

Antithrombotic Agent

Compound 5, which contains the neutral ligand chlorothiophene, has been identified as a novel antithrombotic agent. It combines good oral bioavailability with high potency for nonbasic interactions. Currently, compound 5 is under clinical development for the prevention and treatment of thromboembolic diseases .

ALK-Mediated STAT3 Phosphorylation Inhibition

Certain derivatives of 5-chloro-N-(4-(4,5-dihydro-5-(substituted phenyl)-1-methyl-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamides were evaluated for their inhibition of ALK-mediated STAT3 phosphorylation. These compounds showed promise in inhibiting this pathway, which has implications in cancer and other diseases .

Dopamine D2 and Serotonin 5-HT3 Receptor Dual Antagonist

Researchers synthesized benzamides from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and 6-amino-1,4-dialkylhexahydro-1,4-diazepines. These compounds were evaluated for their binding affinity to dopamine D2 and serotonin 5-HT3 receptors. The search for a dual antagonist with potential broad antiemetic properties led to these investigations .

Heterocyclic Derivatives

The pyrazoline derivatives derived from 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamides have been explored for various biological activities. These include analgesic, antipyretic, antirheumatic, antibacterial, antifungal, antimicrobial, antiviral, and anti-arthritis effects. Additionally, some derivatives exhibited anticancer, androgenic, anabolic, and anti-arrhythmic activities .

properties

IUPAC Name

5-chloro-N-[(4-hydroxyoxan-4-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-19-12-3-2-10(15)8-11(12)13(17)16-9-14(18)4-6-20-7-5-14/h2-3,8,18H,4-7,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRBQEAZMFURPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCC2(CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.